(R)-氟喹诺酮

描述

(R)-Flumequine, also known as R-802, is a member of the fluoroquinolones (FQs), a class of antimicrobial agents used extensively in human and veterinary medicine, as well as in aquaculture. These compounds are known for their effectiveness against a broad spectrum of gram-negative bacteria and are utilized for various therapeutic purposes. However, their residues can persist in animal-origin foods, posing potential health risks to humans .

Synthesis Analysis

While the provided papers do not detail the synthesis of (R)-Flumequine, they do discuss its detection in biological samples. The analysis of flumequine enantiomers in rat plasma, for instance, was performed using ultra-fast liquid chromatography coupled with electron spray ionization mass spectrometry, which suggests sophisticated analytical methods are required to study this compound .

Molecular Structure Analysis

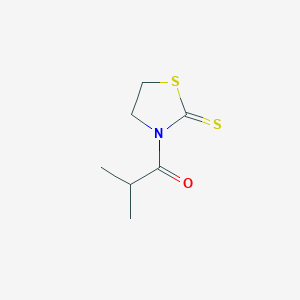

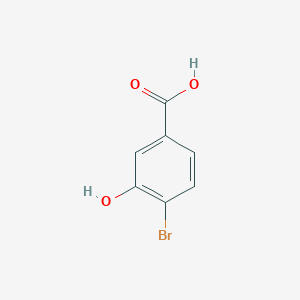

The molecular structure of (R)-Flumequine is characterized by the presence of a fluorine atom, which is a hallmark of fluoroquinolones. The analysis of its enantiomers indicates that the compound exists in two forms, R- and S-isomers, which can be separated and quantified using specialized chromatographic techniques .

Chemical Reactions Analysis

The papers provided do not explicitly discuss the chemical reactions of (R)-Flumequine. However, the detection methods employed, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), suggest that (R)-Flumequine can be ionized and detected at specific mass-to-charge ratios, which is indicative of its reactive nature under certain analytical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Flumequine can be inferred from the methods used for its detection and quantification. For example, the reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for its determination in marine fish tissues indicates that (R)-Flumequine is amenable to extraction and analysis using organic solvents and can be detected at a wavelength of 324 nm . The method's linearity and reproducibility suggest that (R)-Flumequine has stable and predictable physicochemical properties within the concentration range studied .

科学研究应用

水生生物中的抗菌活性

(R)-氟喹诺酮已被广泛研究其抗菌活性,特别是在水生生物中。例如,通过体外和体内程序展示了其在治疗尿路感染中的有效性,显示出对革兰氏阴性细菌的显著抑制作用 (Rohlfing, Gerster, & Kvam, 1976)(Rohlfing, Gerster, & Kvam, 1976)。此外,已经在大西洋鲑鱼中研究了其药代动力学和生物利用度,突显了其在水产养殖中的相关性 (Rogstad, Ellingsen, & Syvertsen, 1993)(Rogstad, Ellingsen, & Syvertsen, 1993)。

水产养殖中的环境影响

研究还关注了(R)-氟喹诺酮在水产养殖环境中的环境影响。一项关于意大利水产养殖中抗生素使用情况及影响的研究确定了氟喹诺酮作为监测潜在环境副作用的优先化学物质 (Lalumera等,2004)(Lalumera et al., 2004)。这突显了在水产养殖环境中监测氟喹诺酮水平的生态重要性。

生物传感器应用

(R)-氟喹诺酮也成为生物传感器应用研究的对象。已开发了一种生物传感器免疫分析法,用于检测肉鸡血清和肌肉中氟喹诺酮残留物,展示了其在监测食品生产中抗生素残留物的潜力 (Haasnoot等,2007)(Haasnoot et al., 2007)。

兽医学

在兽医学中,已研究了(R)-氟喹诺酮的药代动力学和治疗效果,特别是在治疗家禽大肠杆菌感染方面 (Goren, de Jong, & Doornenbal, 1982)(Goren, de Jong, & Doornenbal, 1982)。这些发现对于开发常见家禽疾病的有效治疗方法具有重要意义。

水生物种的免疫效应

还研究了该药物对水生物种免疫反应的影响。一项关于欧洲鳗鱼的研究表明,氟喹诺酮影响淋巴细胞增殖,表明其对水生生物免疫系统的影响 (van der Heijden等,1995)(van der Heijden et al., 1995)。

安全和危害

This would involve studying the compound’s toxicity, its potential for causing an allergic reaction, and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of areas where further research is needed, such as the development of new synthetic methods or the exploration of new applications for the compound.

属性

IUPAC Name |

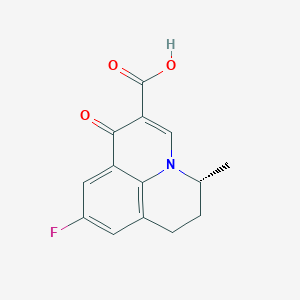

(12R)-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSPPJIUMHPXMA-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Flumequine | |

CAS RN |

215178-95-3 | |

| Record name | Flumequine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215178953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUMEQUINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ67033LRC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)